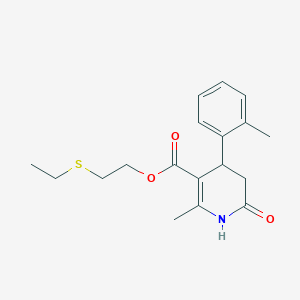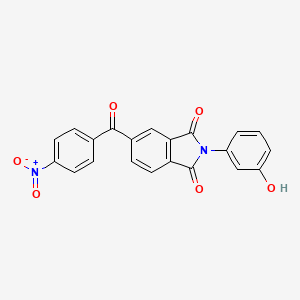
2-(ethylthio)ethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally related tetrahydropyridine derivatives typically involves multicomponent reactions, including the reaction of benzaldehyde, aniline, and ethylacetoacetate, or similar starting materials. These reactions are catalyzed by various catalysts, such as l-proline–Fe(III) complexes, to form complex heterocyclic structures in high yields and under mild conditions (Sambyal et al., 2011). Additionally, phosphine-catalyzed annulations have been employed to synthesize highly functionalized tetrahydropyridines, showcasing the versatility and efficiency of modern synthetic methodologies (Zhu et al., 2003).
Molecular Structure Analysis
Crystal structure analysis plays a crucial role in understanding the molecular geometry and intermolecular interactions of these compounds. Studies have shown that such molecules often exhibit planar structures with intra- and intermolecular hydrogen bonding, stabilizing the crystal lattice and influencing the compound's physical and chemical properties (Suresh et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of tetrahydropyridine derivatives includes their participation in various organic reactions, leading to the formation of a wide array of functionalized compounds. For instance, intramolecular cyclization reactions have been employed to construct condensed thiophene ring systems, demonstrating the compound's flexibility in synthesizing complex heterocycles (Davies et al., 1976).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
An Expedient Phosphine-Catalyzed Annulation : The synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed annulation reveals a method potentially applicable to the synthesis of compounds similar to the queried chemical. This process, utilizing ethyl 2-methyl-2,3-butadienoate and N-tosylimines, demonstrates the creation of complex structures with significant regioselectivity and diastereoselectivities, which could be relevant for the synthesis of 2-(ethylthio)ethyl derivatives (Zhu, Lan, & Kwon, 2003).
Antimicrobial Activities
Synthesis of Thiazoles and Their Fused Derivatives : Research into the synthesis of thiazoles and their derivatives, including reactions with various reagents to produce compounds with potential antimicrobial activities, highlights the importance of structural modifications for biological applications. This could imply that similar structural modifications in compounds like 2-(ethylthio)ethyl derivatives may also yield significant antimicrobial properties (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Novel Heterocyclic Compounds
Use of Anilinodihydrothiophenes in Synthesis : The creation of novel heterocyclic compounds through the use of anilinodihydrothiophenes underscores the versatility of thiophene derivatives in synthesizing new chemical entities. This suggests that the ethylthio group in the queried compound might be leveraged in similar synthetic strategies to generate new molecules with unique properties (Hammouda, Abou Zeid, & Metwally, 2005).
Bioinorganic Chemistry
Cobalt(II) Complexes with Schiff Bases : The study of cobalt(II) complexes with thiophene-2-glyoxal derived Schiff bases illustrates the intersection of organic synthesis and bioinorganic chemistry, pointing to the potential of incorporating compounds like 2-(ethylthio)ethyl derivatives into metal-organic frameworks or complexes for various applications, including antimicrobial activity (Singh, Das, & Dhakarey, 2009).
Propriétés
IUPAC Name |
2-ethylsulfanylethyl 6-methyl-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-4-23-10-9-22-18(21)17-13(3)19-16(20)11-15(17)14-8-6-5-7-12(14)2/h5-8,15H,4,9-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWLLKLOBCRMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfanyl)ethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)
![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)
![2-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5538975.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)
![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)
![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)

![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)
![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)
![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)
![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)

![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)
![8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)